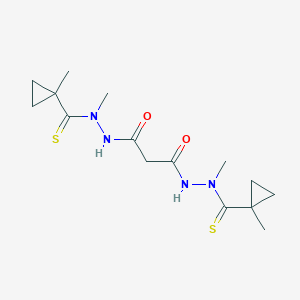

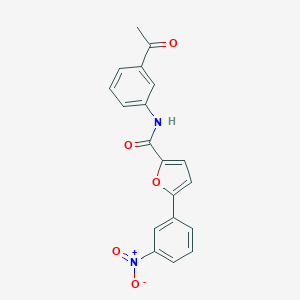

![molecular formula C25H24F3NO6S B538136 (E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)

(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ONO-8713 is a prostaglandin E receptor subtype EP1 selective antagonist.

Applications De Recherche Scientifique

EP1 Receptor Selective Antagonists

(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid has been found to be a functional antagonist selective for the EP1 receptor subtype. Its analogs, with substituted phenyl-sulfonyl moieties for hydrophilic heteroarylsulfonyl moieties, have shown optimized in vivo antagonist activity and have been subjects of extensive structure-activity relationship (SAR) studies (Naganawa et al., 2006).

Synthesis and Structural Studies

This compound has been synthesized under specific conditions, like the Doebner's conditions, and has been converted into various derivatives. These derivatives have been used in different structural studies, including the preparation of azides, cyclization reactions, and formation of molecular crystals (Bradiaková et al., 2008), (Zhestkij et al., 2021).

Pharmacological Optimization

Further research has involved optimization of this compound and its analogs to reduce inhibitory activity against hepatic cytochrome P450 isozymes, which could represent potential drug interactions. This has led to the synthesis of various acid analogs and exploration of their receptor antagonistic activities (Naganawa et al., 2006).

AMPA Receptor Potentiator

The compound has also been used as a building block in the synthesis of a unique tetrahydrofuran ether class of AMPA receptor potentiators. This was achieved through structural modifications to improve key interactions with the human GluA2 ligand-binding domain, thereby suggesting its potential in attenuating cognitive deficits in patients with schizophrenia (Shaffer et al., 2015).

Propriétés

Nom du produit |

(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |

|---|---|

Formule moléculaire |

C25H24F3NO6S |

Poids moléculaire |

523.5 g/mol |

Nom IUPAC |

(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+ |

Clé InChI |

LOQMSUDLLHPPHQ-FMIVXFBMSA-N |

SMILES isomérique |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3 |

SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |

SMILES canonique |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid ONO 8713 ONO-8713 ONO8713 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

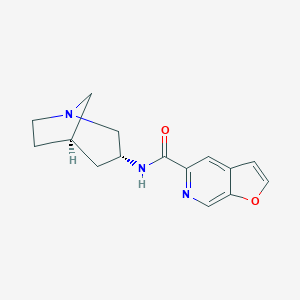

![(3S,8abeta)-3alpha-(1-Tosyl-1H-indole-3-ylmethyl)-5-oxohexahydro-5H-oxazolo[3,2-a]pyridine-7alpha-acetic acid methyl ester](/img/structure/B538364.png)

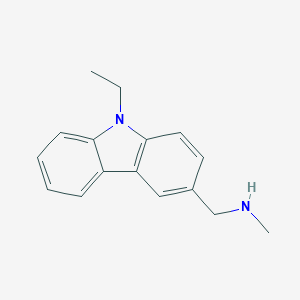

![1-O-(6-acetamido-6-deoxy-alpha-D-galactosyl)-N-[(15Z)-tetracos-15-enoyl]phytosphingosine](/img/structure/B538707.png)

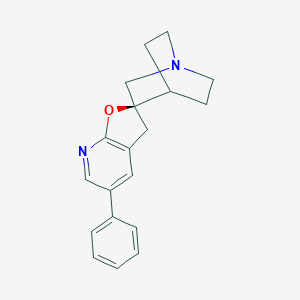

![N-{5-[(2R)-2-hydroxy-2-phenylacetyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B539353.png)

![(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B539848.png)

![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)

![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)

![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)

![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol](/img/structure/B541621.png)